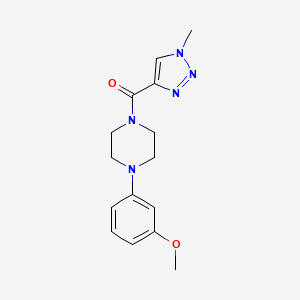

1-(3-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine

Description

This compound features a piperazine core substituted with a 3-methoxyphenyl group at position 1 and a 1-methyl-1,2,3-triazole-4-carbonyl moiety at position 4.

Properties

IUPAC Name |

[4-(3-methoxyphenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-18-11-14(16-17-18)15(21)20-8-6-19(7-9-20)12-4-3-5-13(10-12)22-2/h3-5,10-11H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQYEMGVWMMNFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in anticancer therapy. For instance, compounds similar to 1-(3-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine have shown promising results as antiproliferative agents. They exhibit significant activity against various cancer cell lines by inducing apoptosis and disrupting microtubule formation .

| Compound | Cell Line | IC (nM) | Mechanism of Action |

|---|---|---|---|

| 24 | MCF-7 | 52 | Induction of apoptosis, tubulin disruption |

| 24 | MDA-MB-231 | 74 | G2/M phase arrest |

Anthelmintic Activity

This compound has also been investigated for its anthelmintic properties. Studies show that derivatives containing the triazole ring can effectively inhibit nematode growth. The mechanism involves interference with the nematode's metabolic pathways, making it a candidate for treating parasitic infections in humans and animals .

Antimicrobial Properties

The incorporation of the triazole moiety has been linked to enhanced antibacterial activity. Research indicates that compounds with similar structures exhibit broad-spectrum antibacterial effects against various Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of a series of triazole derivatives, including those related to this compound. The results demonstrated that these compounds could effectively target cancer cells while sparing non-tumorigenic cells, indicating a selective action that is crucial for therapeutic applications .

Case Study 2: Anthelmintic Activity Assessment

In vitro and in vivo studies were conducted on nematodes using derivatives of this compound. Results showed significant inhibition of nematode growth, suggesting potential use in treating parasitic diseases . Molecular docking studies were performed to elucidate the binding interactions between these compounds and their biological targets.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

Pathways Involved: It may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Features and Modifications

Critical Analysis of Substituent Effects

- 3-Methoxy vs. 2-Methoxy Positioning : The target compound’s 3-methoxyphenyl group may improve receptor selectivity compared to 2-methoxy analogs (e.g., ), where steric hindrance or electronic effects differ .

- Triazole Carbonyl vs.

- Receptor Specificity: Piperazines with biphenyl or phenylethyl chains () show high 5-HT7/D2 affinity, while triazole derivatives (target compound, ) may prioritize antimicrobial or anticancer pathways due to triazole’s known roles .

Pharmacological and Docking Insights

- Docking Studies : Analogous piperazines () show that substituent bulk and polarity influence receptor binding. The triazole carbonyl’s planar structure may favor π-π stacking in orthosteric pockets, while the 3-methoxy group could enhance hydrophobic interactions .

- Metabolic Stability : Triazole-containing compounds (e.g., ) often exhibit superior stability compared to ester- or nitro-group-bearing analogs, aligning with the target compound’s predicted profile .

Biological Activity

The compound 1-(3-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazole derivatives are known for their applications in pharmaceuticals, particularly as antifungal and anticancer agents, and their ability to inhibit various enzymes. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Triazole Ring : The triazole moiety is formed via a "click chemistry" approach using azides and alkynes under copper(I) catalysis.

- Piperazine Derivative Formation : The piperazine core is introduced through nucleophilic substitution reactions.

- Carbonyl Introduction : The carbonyl group is added to yield the final product.

The overall reaction scheme can be summarized as follows:

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. A study highlighted that compounds containing the triazole moiety can inhibit cell proliferation in various cancer cell lines. For instance, derivatives similar to this compound showed IC50 values in the micromolar range against breast and lung cancer cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit carbonic anhydrase (CA) enzymes. Triazole-containing compounds have shown promising CA inhibition profiles, which are crucial in regulating physiological pH and bicarbonate levels. The inhibition of CA can lead to therapeutic effects in conditions like glaucoma and certain types of cancer .

Case Study 1: Anticancer Activity

A recent study investigated a series of triazole derivatives, including those structurally related to our compound. The results demonstrated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways. The most potent derivatives had IC50 values below 10 µM against MCF-7 (breast cancer) cells .

Case Study 2: Carbonic Anhydrase Inhibition

Another study focused on the enzyme inhibitory activity of various triazoles. The results indicated that compounds with electron-donating groups (like methoxy) exhibited enhanced inhibition of CA-II compared to those with electron-withdrawing groups. This suggests that the methoxy group in this compound may contribute positively to its biological activity .

Pharmacological Profile

| Activity | Description | IC50 Values |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | <10 µM (MCF-7) |

| Carbonic Anhydrase Inhibition | Inhibits CA-II enzyme activity | Varies (micromolar range) |

| Antifungal | Potential activity against fungal pathogens | Not explicitly tested |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.